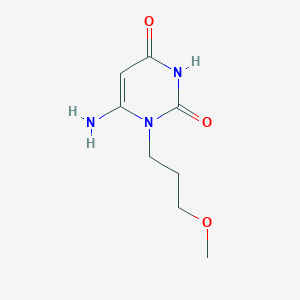
1-(3-Methoxypropyl)-6-aminouracil
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Methoxypropyl)-6-aminouracil, also known as MPAU, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. MPAU is a uracil derivative that has been synthesized using various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments.
作用機序
The mechanism of action of 1-(3-Methoxypropyl)-6-aminouracil is not fully understood, but studies have suggested that it may inhibit DNA synthesis by interfering with the activity of thymidylate synthase, an enzyme that is essential for DNA replication. 1-(3-Methoxypropyl)-6-aminouracil may also induce apoptosis, or programmed cell death, in cancer cells.
生化学的および生理学的効果
Studies have shown that 1-(3-Methoxypropyl)-6-aminouracil can induce cell cycle arrest in cancer cells, preventing them from dividing and proliferating. 1-(3-Methoxypropyl)-6-aminouracil has also been shown to increase the levels of reactive oxygen species, which can induce oxidative stress and lead to cell death. In addition, 1-(3-Methoxypropyl)-6-aminouracil has been shown to inhibit the activity of matrix metalloproteinases, which are enzymes that are involved in the degradation of extracellular matrix proteins.
実験室実験の利点と制限
1-(3-Methoxypropyl)-6-aminouracil has several advantages for lab experiments, including its high degree of purity, stability, and solubility in water. However, 1-(3-Methoxypropyl)-6-aminouracil has some limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action and potential therapeutic applications.
将来の方向性
There are several future directions for the study of 1-(3-Methoxypropyl)-6-aminouracil, including its potential use as a therapeutic agent for cancer and viral infections. Further studies are needed to fully understand the mechanism of action of 1-(3-Methoxypropyl)-6-aminouracil and its potential advantages and limitations for clinical use. In addition, studies are needed to investigate the potential use of 1-(3-Methoxypropyl)-6-aminouracil in combination with other drugs for enhanced therapeutic effects.
合成法
1-(3-Methoxypropyl)-6-aminouracil can be synthesized using various methods, including the reaction of 6-chlorouracil with 1-(3-methoxypropyl)amine under basic conditions. The reaction yields 1-(3-Methoxypropyl)-6-aminouracil as a white crystalline solid with a high degree of purity. Other methods of synthesis include the use of palladium-catalyzed coupling reactions and the reaction of 6-aminouracil with 3-chloropropylamine.
科学的研究の応用
1-(3-Methoxypropyl)-6-aminouracil has been extensively studied for its potential therapeutic applications, including its use as an anticancer agent. Studies have shown that 1-(3-Methoxypropyl)-6-aminouracil can inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. 1-(3-Methoxypropyl)-6-aminouracil has also been studied for its potential use as an antiviral agent, with research showing that it can inhibit the replication of HIV-1 and herpes simplex virus type 1.
特性
CAS番号 |
158893-39-1 |
|---|---|
製品名 |
1-(3-Methoxypropyl)-6-aminouracil |
分子式 |
C8H13N3O3 |
分子量 |
199.21 g/mol |
IUPAC名 |
6-amino-1-(3-methoxypropyl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C8H13N3O3/c1-14-4-2-3-11-6(9)5-7(12)10-8(11)13/h5H,2-4,9H2,1H3,(H,10,12,13) |
InChIキー |
RWSZTPQGFXCVNF-UHFFFAOYSA-N |
SMILES |
COCCCN1C(=CC(=O)NC1=O)N |
正規SMILES |
COCCCN1C(=CC(=O)NC1=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



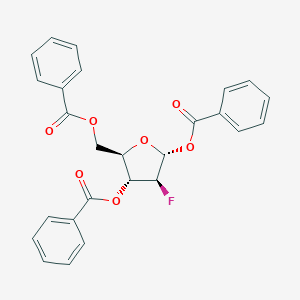
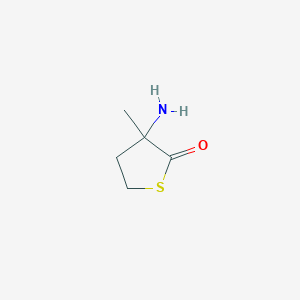
![((7R,9AS)-Octahydro-1H-pyrido[1,2-A]pyrazin-7-YL)methanol](/img/structure/B136363.png)
![Methyl 4-bromothieno[2,3-c]pyridine-2-carboxylate](/img/structure/B136364.png)
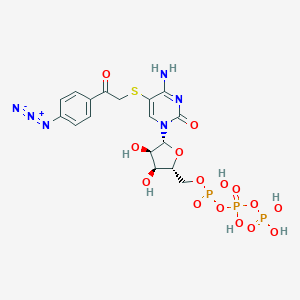
![2-(Methylthio)thieno[3,2-c]pyridine-3-carbonitrile](/img/structure/B136367.png)
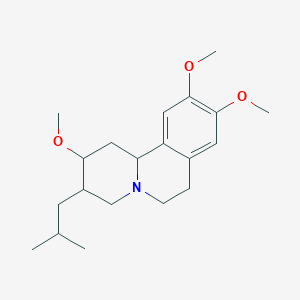
![[(4-Bromophenyl)sulfanyl-methylsulfanylmethylidene]cyanamide](/img/structure/B136369.png)
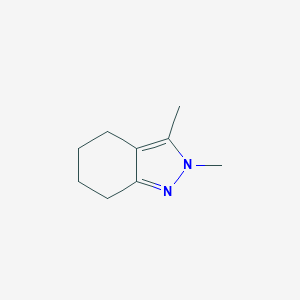
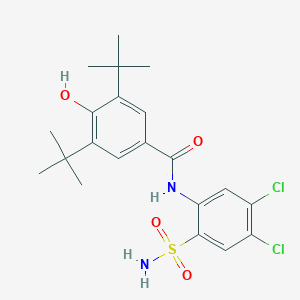
![2-[(3-Pyridinylmethyl)amino]-4-methylnaphtho[1,2-d]thiazol-5-ol](/img/structure/B136385.png)
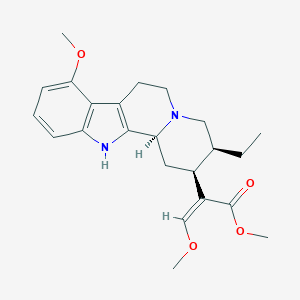
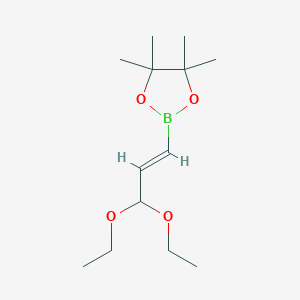
![disodium;(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[4-oxo-3-(4-sulfonatooxyphenyl)chromen-7-yl]oxyoxane-2-carboxylate](/img/structure/B136391.png)